molecular formula C18H10F2N2S B2631747 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-88-4

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile

Cat. No.: B2631747
CAS No.: 252059-88-4
M. Wt: 324.35
InChI Key: GDFIXHAFCCWZFC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is a research-grade chemical compound featuring a pyridine core substituted with a nitrile group and distinct aryl substituents. This nicotinonitrile derivative is characterized by a 4-fluorophenyl ring at the 6-position and a 4-fluorophenylsulfanyl group at the 2-position of the central pyridine ring . The molecular formula is C18H10F2N2S, with a calculated molecular weight of 324.35 g/mol. The strategic incorporation of fluorine atoms and the sulfanyl bridge is known in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable scaffold for various research applications . As a characterized building block, it is primarily used in chemical synthesis for developing more complex molecules and in life science research for probing biological pathways. Its structural features suggest potential as a key intermediate in pharmaceutical and agrochemical discovery, particularly in the synthesis of heterocyclic compounds with potential biological activity . The mechanism of action for this specific compound is not fully elucidated and is an area of active investigation; researchers are exploring its interactions with various enzymatic and receptor targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFIXHAFCCWZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-fluorobenzyl bromide with 2-mercaptonicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding or other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinonitrile derivatives are widely studied for their cytotoxic and kinase-inhibitory properties. Below is a detailed comparison of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile with key analogs:

Structural Modifications and Electronic Effects
  • 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-[2-(2-oxoindolin-3-ylidene)hydrazinyl]nicotinonitrile (20) : Substituents: Incorporates a dichlorophenyl group at position 6 and a hydrazinyl-linked indolinone moiety at position 2. Impact: The electron-withdrawing Cl atoms increase lipophilicity, while the hydrazinyl group introduces hydrogen-bonding capacity. Cytotoxicity: Exhibits potent activity against HeLa cells (IC₅₀ = 3.2 μM), attributed to DNA intercalation via the planar indolinone system .
  • 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-2-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)nicotinonitrile (18) : Substituents: Features a naphthyl group (position 6) and a trifluoromethylpyrazole-thiophene hybrid (position 2). Impact: The trifluoromethyl group enhances metabolic stability, while the thiophene moiety improves solubility. Cytotoxicity: Demonstrates IC₅₀ = 1.8 μM against MCF-7 breast cancer cells, likely due to kinase inhibition .
  • 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylnicotinonitrile : Substituents: Replaces the 4-fluorophenylsulfanyl group with a 2-chlorobenzylsulfanyl chain. Physical Properties: Higher molecular weight (430.92 g/mol) and density (1.36 g/cm³) due to the Cl atom .

SAR Insights :

  • Fluorine Substitution : The 4-fluorophenyl group enhances bioavailability and target binding via hydrophobic interactions.
  • Sulfanyl Linkers : Improve solubility and enable disulfide bond formation in redox-sensitive environments.
  • Bulkier Groups (e.g., naphthyl) : Increase cytotoxicity but may reduce cell permeability .

Key Research Findings and Limitations

  • Cytotoxicity : Analogs with electron-deficient aromatic systems (e.g., dichlorophenyl, trifluoromethyl) show superior activity over simpler fluorophenyl derivatives .
  • Synthetic Challenges: The target compound’s synthesis requires strict control of reaction conditions to avoid polysubstitution, a common issue in nicotinonitrile chemistry .
  • Data Gaps: No direct cytotoxicity or mechanistic data are available for this compound in the provided evidence, highlighting a need for further study.

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C18H11F2N2S
  • Molecular Weight : 336.35 g/mol
  • IUPAC Name : 6-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile

The structure features two fluorophenyl groups and a sulfanyl moiety attached to a nicotinonitrile backbone, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that related nicotinonitriles can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
This compoundTBDTBD
Compound A (related structure)15.625Bactericidal against Staphylococcus
Compound B (related structure)62.5Bacteriostatic against Enterococcus

The proposed mechanism for the antimicrobial activity of nicotinonitriles includes:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function, leading to reduced protein synthesis.
  • Disruption of Cell Membrane Integrity : The presence of sulfur in the structure may enhance membrane permeability, leading to cell lysis.

Cytotoxicity Studies

While antimicrobial efficacy is crucial, cytotoxicity against human cells must also be assessed. Preliminary studies suggest that related compounds exhibit varying levels of cytotoxicity, warranting further investigation into the safety profile of this compound.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Compound
Human Liver CellsTBDCompound C
Human Lung CellsTBDCompound D

Recent Studies

  • Study on Antibacterial Properties :
    • A study published in a peer-reviewed journal highlighted the effectiveness of related nicotinonitriles against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) lower than traditional antibiotics like ciprofloxacin .
  • Biofilm Inhibition :
    • Another investigation focused on biofilm formation by E. coli and Pseudomonas aeruginosa, where related compounds showed significant reductions in biofilm mass, indicating potential applications in treating chronic infections .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications at specific positions on the nicotinonitrile framework could enhance antibacterial activity while reducing cytotoxic effects .

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